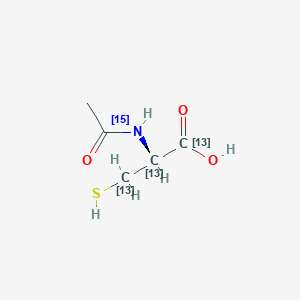
N-Acetyl-L-cysteine-13C3,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-cysteine-13C3,15N is a labeled derivative of N-acetyl-L-cysteine, which is a modified form of the amino acid cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine-13C3,15N typically involves the acetylation of L-cysteine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the process is carried out under controlled temperature and pH conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-cysteine-13C3,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a disulfide bond or sulfonic acid.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Scientific Research Applications
N-Acetyl-L-cysteine-13C3,15N has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving protein synthesis, enzyme activity, and cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
N-Acetyl-L-cysteine-13C3,15N exerts its effects primarily through its role as a precursor to glutathione, a critical antioxidant in the body. The compound is deacetylated to release cysteine, which then participates in the synthesis of glutathione. This process involves various molecular targets and pathways, including the activation of the cystine/glutamate antiporter and the regulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine-13C3,15N: A labeled form of cysteine without the acetyl group.
N-Acetyl-DL-cysteine-2,3-13C2,15N: A racemic mixture of N-acetylcysteine with similar isotopic labeling.
L-Tyrosine-13C9,15N: Another amino acid labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
N-Acetyl-L-cysteine-13C3,15N is unique due to its specific isotopic labeling and its role as a precursor to glutathione. This makes it particularly valuable in studies related to oxidative stress, redox biology, and drug metabolism.
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
InChI Key |
PWKSKIMOESPYIA-OCZMAYJFSA-N |
Isomeric SMILES |
CC(=O)[15NH][13C@@H]([13CH2]S)[13C](=O)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















